(8S)-1,2,3,4,8,9-Hexahydro-4,4,8-trimethylphenanthro[3,2-b]furan-7,11-dione
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Overview
Description
(8S)-1,2,3,4,8,9-Hexahydro-4,4,8-trimethylphenanthro[3,2-b]furan-7,11-dione is a complex organic compound with a unique structure that includes a phenanthro[3,2-b]furan core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8S)-1,2,3,4,8,9-Hexahydro-4,4,8-trimethylphenanthro[3,2-b]furan-7,11-dione typically involves multiple steps, starting from simpler organic molecules. The process may include cyclization reactions, oxidation, and reduction steps, often under controlled conditions such as specific temperatures and pH levels. Common reagents used in the synthesis include strong acids or bases, oxidizing agents, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
(8S)-1,2,3,4,8,9-Hexahydro-4,4,8-trimethylphenanthro[3,2-b]furan-7,11-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various acids or bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or alcohols, while reduction could produce various hydrocarbon derivatives.
Scientific Research Applications
(8S)-1,2,3,4,8,9-Hexahydro-4,4,8-trimethylphenanthro[3,2-b]furan-7,11-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.
Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism by which (8S)-1,2,3,4,8,9-Hexahydro-4,4,8-trimethylphenanthro[3,2-b]furan-7,11-dione exerts its effects depends on its interactions with molecular targets. These may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to fit into specific binding sites, potentially altering the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (8S)-1,2,3,4,8,9-Hexahydro-4,4,8-trimethylphenanthro[3,2-b]furan-7,11-dione include other phenanthro[3,2-b]furan derivatives and related organic molecules with similar structural features.
Uniqueness
What sets this compound apart is its specific arrangement of functional groups and stereochemistry, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C19H20O3 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(8S)-4,4,8-trimethyl-2,3,8,9-tetrahydro-1H-naphtho[2,1-f][1]benzofuran-7,11-dione |
InChI |
InChI=1S/C19H20O3/c1-10-9-22-18-14(10)16(20)12-6-7-13-11(15(12)17(18)21)5-4-8-19(13,2)3/h6-7,10H,4-5,8-9H2,1-3H3/t10-/m1/s1 |
InChI Key |
VUIHARLRBGHPEA-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@@H]1COC2=C1C(=O)C3=C(C2=O)C4=C(C=C3)C(CCC4)(C)C |
Canonical SMILES |
CC1COC2=C1C(=O)C3=C(C2=O)C4=C(C=C3)C(CCC4)(C)C |
Origin of Product |
United States |
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